Chloramlincomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloramphenicol is a broad-spectrum antibiotic that has been widely used in clinical settings for over 60 years. It is known for its ability to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. However, the use of chloramphenicol has been limited due to its potential side effects, including bone marrow suppression and aplastic anemia. In recent years, a new antibiotic called chloramphenicol has been developed as a potential alternative to chloramphenicol. In

Mechanism of Action

Chloramphenicol works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately, bacterial cell death.

Biochemical and Physiological Effects

Chloramphenicol has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria by interfering with their protein synthesis machinery. It has also been shown to have anti-inflammatory properties, which may be useful in treating conditions such as arthritis and inflammatory bowel disease. In addition, chloramphenicol has been shown to have neuroprotective properties, which may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using chloramphenicol in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of using chloramphenicol is its potential toxicity to mammalian cells. This can make it difficult to use in certain types of experiments, particularly those involving animal models.

Future Directions

There are a number of potential future directions for research on chloramphenicol. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the study of chloramphenicol's potential use in treating viral infections and cancer. Additionally, there is a need for further research into the mechanisms of action of chloramphenicol, particularly with regard to its neuroprotective properties. Overall, chloramphenicol is a promising antibiotic with a wide range of potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of chloramphenicol involves a multi-step process that begins with the condensation of p-nitrobenzyl chloride and thiamphenicol. This reaction produces a nitrophenyl derivative, which is then reduced to the corresponding amino derivative. The amino derivative is then acetylated to produce chloramphenicol. The entire process is performed under controlled conditions to ensure the purity and efficacy of the final product.

Scientific Research Applications

Chloramphenicol has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Chloramphenicol has also been studied for its potential use in treating viral infections, such as influenza and HIV. In addition, chloramphenicol has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

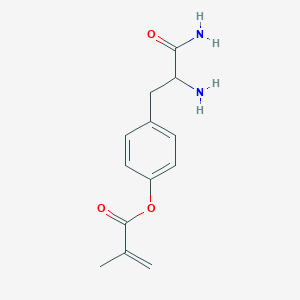

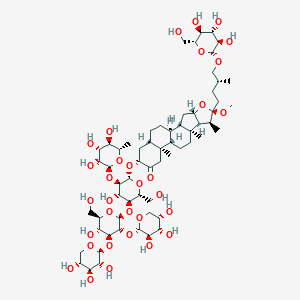

properties

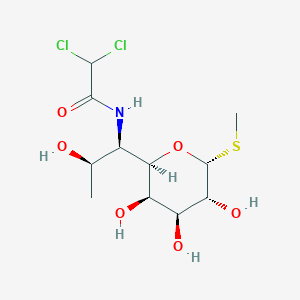

CAS RN |

148077-14-9 |

|---|---|

Product Name |

Chloramlincomycin |

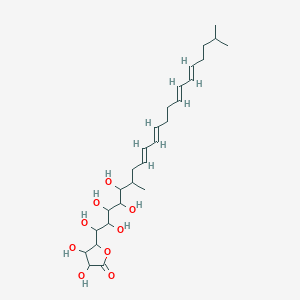

Molecular Formula |

C11H19Cl2NO6S |

Molecular Weight |

364.2 g/mol |

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]acetamide |

InChI |

InChI=1S/C11H19Cl2NO6S/c1-3(15)4(14-10(19)9(12)13)8-6(17)5(16)7(18)11(20-8)21-2/h3-9,11,15-18H,1-2H3,(H,14,19)/t3-,4-,5+,6-,7-,8-,11-/m1/s1 |

InChI Key |

ONZGULWMOKGIEP-OXZLKEMMSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |

SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |

Canonical SMILES |

CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |

synonyms |

chloramlincomycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)